5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Positional isomerism Synthetic handle Derivatization vector

5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 919741-65-4; free base; also available as the dihydrochloride salt, CAS 1052552-99-4) is a heterobifunctional pyrazolone scaffold possessing a C5-aminomethyl handle and an N2-phenyl substituent. This substitution pattern distinguishes it from the 4-aminoantipyrine and edaravone chemotypes that dominate the pyrazolone literature.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B11727560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=C(N2)CN
InChIInChI=1S/C10H11N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H,7,11H2
InChIKeyWPZRVEXLOWFLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Procurement-Grade Pyrazolone Building Block for Medicinal Chemistry and Stem Cell Research


5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 919741-65-4; free base; also available as the dihydrochloride salt, CAS 1052552-99-4) is a heterobifunctional pyrazolone scaffold possessing a C5-aminomethyl handle and an N2-phenyl substituent. This substitution pattern distinguishes it from the 4-aminoantipyrine and edaravone chemotypes that dominate the pyrazolone literature. The compound has been explicitly claimed in patent filings as a member of the 1,2-dihydro-3H-pyrazol-3-one series that induces self-renewal of stem/progenitor supporting cells [1], and is catalogued as a research-grade intermediate by multiple international suppliers . Its molecular formula is C10H11N3O (free base MW 189.21 g/mol; dihydrochloride MW 262.13 g/mol), and it is typically offered at ≥95% or ≥97% purity .

Why In-Class Pyrazolones Cannot Substitute for 5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in Structure- and Application-Driven Procurement


The pyrazol-3-one family encompasses structurally diverse members—including 4-aminoantipyrine, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), and various 4-acyl or 4-aminomethyl derivatives—each with distinct substitution patterns that govern tautomeric equilibria, hydrogen-bonding capacity, and biological target engagement [1]. Critically, the C5-aminomethyl group of this compound provides a primary amine handle that is absent in the 4-amino series (which bears the amine at C4) and in edaravone (which lacks an aminomethyl group entirely). This positional difference dictates divergent synthetic derivatization pathways: the C5-aminomethyl group can undergo reductive amination, amide coupling, or sulfonamide formation at a position that is sterically and electronically distinct from C4-functionalized analogs [1]. Furthermore, the 1,2-dihydro-3H-pyrazol-3-one core (as opposed to the 1H-pyrazol-3-ol tautomer) is explicitly specified in patent claims for stem/progenitor cell self-renewal applications, making tautomeric identity a procurement-critical parameter [2].

Quantitative Differentiation Evidence: 5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one versus Closest Structural Analogs


Aminomethyl Positional Isomerism: C5- vs. C4-Substitution Defines Derivatization Vector and Scaffold Topology

The target compound places the aminomethyl group at the C5 position of the pyrazolone ring, whereas the commercially prevalent analog 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1638764-32-5) bears the identical functional group at C4. This positional isomerism produces fundamentally different spatial orientation of the reactive amine relative to the N2-phenyl ring and the C3 carbonyl, altering both intramolecular hydrogen-bonding patterns and the trajectory of any group appended via the aminomethyl handle. No published head-to-head biological comparison exists; however, the synthetic consequence is quantifiable: the C5-aminomethyl compound yields amide, sulfonamide, or urea conjugates with a distinct geometry (amine-to-carbonyl distance and dihedral angle) relative to C4-aminomethyl regioisomers, as confirmed by crystallographic data on closely related 1,2-dihydro-3H-pyrazol-3-one derivatives [1]. This is a cross-study comparable observation, as the target compound and its C4 regioisomer have not been directly compared in the same study.

Positional isomerism Synthetic handle Derivatization vector

Stem/Progenitor Cell Self-Renewal Activity: Patent-Specific Claims for the 1,2-Dihydro-3H-pyrazol-3-one Core

Patent US 2020/0316089 A1 explicitly claims 1,2-dihydro-3H-pyrazol-3-one compounds, including those bearing an aminomethyl substituent, for inducing self-renewal of stem/progenitor supporting cells [1]. This is a class-level inference: the target compound falls within the claimed Markush structure, but the patent does not provide individual IC50 or EC50 values for 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one specifically. The patent demonstrates that compounds within this structural class maintain the capacity of daughter cells to differentiate into tissue cells while promoting proliferation [1]. No quantitative comparator data against other pyrazolones (e.g., edaravone or 4-aminoantipyrine) are available in this indication.

Stem cell self-renewal Regenerative medicine Progenitor cell proliferation

Tautomeric Identity: 1,2-Dihydro-3H-pyrazol-3-one vs. 1H-Pyrazol-3-ol Forms Dictate Hydrogen-Bonding and Receptor Recognition

N-Substituted pyrazolones exist in equilibrium between the 1,2-dihydro-3H-pyrazol-3-one (NH) tautomer and the 1H-pyrazol-3-ol (OH) tautomer. The target compound is synthesized and supplied as the 1,2-dihydro-3H-pyrazol-3-one tautomer, which presents an N2–H hydrogen-bond donor and a C3 carbonyl acceptor [1]. In contrast, the 1H-pyrazol-3-ol tautomer presents an OH donor at C3 and an N1–H or N2–H donor depending on substitution. For 2-substituted pyrazolones, NMR evidence shows that the 1,2-dihydro-3H-pyrazol-3-one form predominates in DMSO-d₆, whereas in CDCl₃ the OH tautomer can become significant [1]. This tautomeric preference affects hydrogen-bonding capacity—a critical parameter for target engagement in medicinal chemistry. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) favors the NH tautomer in polar solvents, but its tautomeric equilibrium differs due to the 3-methyl substituent, which alters the keto–enol ratio [2]. This is a cross-study comparable observation.

Tautomerism Hydrogen bonding Molecular recognition

Synthetic Derivatization Efficiency: C5-Aminomethyl Handle Permits Amide and Sulfonamide Library Generation Under Mild Conditions

The primary aliphatic amine at C5 of the target compound is sterically unencumbered and reacts efficiently with carboxylic acids (via standard coupling reagents such as HATU or EDC/HOBt), acid chlorides, sulfonyl chlorides, and isocyanates to yield amide, sulfonamide, and urea libraries, respectively. This contrasts with 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), where the amine is directly attached to the pyrazolone ring at C4 and is subject to different steric and electronic constraints: 4-aminoantipyrine Schiff base formation with aryl aldehydes proceeds cleanly at room temperature without catalyst, whereas analogous condensations at the C5-aminomethyl position of the target compound require different optimization [1]. In the broader aminomethylpyrazole chemotype, this handle has been exploited for generating Smoothened antagonists with nanomolar cellular potency (e.g., compounds 10k and 10l, representing aminomethylpyrazole derivatives evaluated in a Smoothened β-lactamase reporter assay) [2], though these specific compounds are not the target molecule. This is a class-level inference supported by cross-study data.

Amide coupling Sulfonamide formation Parallel synthesis

Optimal Research and Industrial Application Scenarios for Procuring 5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one


Stem Cell and Regenerative Medicine Screening Libraries

Procurement of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is strategically indicated for organizations building compound libraries targeting stem/progenitor cell self-renewal pathways. The compound falls within the Markush claims of US 2020/0316089 A1, which covers 1,2-dihydro-3H-pyrazol-3-one compounds that induce proliferation of stem/progenitor supporting cells while preserving differentiation capacity [1]. This patent positioning, combined with the C5-aminomethyl handle for further SAR exploration via amide or sulfonamide library synthesis, makes the compound a logical starting scaffold for regenerative medicine hit-finding campaigns.

Positional Isomer-Dependent Structure–Activity Relationship (SAR) Studies

For research groups investigating how the position of an aminomethyl substituent on the pyrazolone ring affects biological activity, metabolic stability, or physicochemical properties, this compound serves as the essential C5-aminomethyl positional isomer complement to the C4-aminomethyl regioisomer (CAS 1638764-32-5). The distinct spatial orientation of the reactive amine relative to the N2-phenyl group and C3 carbonyl alters both intramolecular hydrogen bonding and the trajectory of pendant groups, as supported by crystallographic and NMR studies on related 1,2-dihydro-3H-pyrazol-3-one systems [2]. Systematic procurement of both regioisomers enables rigorous positional SAR analysis.

Tautomer-Sensitive Biophysical Assays and Co-crystallography

The compound is procured as the 1,2-dihydro-3H-pyrazol-3-one (NH) tautomer, which presents a characteristic N–H hydrogen-bond donor and C=O acceptor pattern distinct from the 1H-pyrazol-3-ol (OH) tautomer. For biophysical studies—including NMR-based fragment screening, surface plasmon resonance (SPR), and X-ray co-crystallography—where hydrogen-bonding interactions are critical for binding, procuring the correct tautomeric form is essential. As demonstrated by ²J coupling constant analysis in pyrazolone tautomerism studies, the tautomeric identity must be confirmed and specified at procurement to ensure assay reproducibility [2].

Hedgehog/Smoothened Pathway Antagonist Optimization

The aminomethylpyrazole chemotype, of which this compound is a member, has demonstrated potent Smoothened (Smo) antagonism in cell-based β-lactamase reporter assays, with optimized analogs achieving in vivo hair growth inhibition in the C3H/HeN mouse model [3]. While the specific compound 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has not itself been profiled in the Smo antagonist literature, it represents a synthetically tractable core for generating focused libraries aimed at improving Smo antagonist selectivity and phototoxicity profiles, building on the precedent that compound 10l from this series tested negative in the 3T3 NRU phototoxicity assay [3].

Quote Request

Request a Quote for 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.